An In-depth Technical Guide to 2-Hydrazino-6-isopropyl-1,3-benzothiazole: Synthesis, Physicochemical Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Hydrazino-6-isopropyl-1,3-benzothiazole: Synthesis, Physicochemical Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this molecule is extrapolated from closely related analogs, this document outlines its predicted physicochemical properties, a detailed synthetic protocol, and a discussion of its potential pharmacological applications. Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the benzothiazole scaffold.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a privileged scaffold in drug discovery.[3][5] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2][3] Derivatives of benzothiazole have been successfully developed into drugs for various diseases, underscoring the therapeutic potential of this heterocyclic core.[5] The introduction of a hydrazino group at the 2-position and an isopropyl group at the 6-position of the benzothiazole ring is anticipated to modulate the molecule's lipophilicity and electronic distribution, potentially leading to enhanced biological activity and a unique pharmacological profile.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison with Analogs |
| Molecular Formula | C10H13N3S | Based on the chemical structure. |
| Molecular Weight | 207.30 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow crystalline solid | Similar to other 2-hydrazinobenzothiazole derivatives.[8] |
| Melting Point | 190-210 °C | The melting point is expected to be in a similar range to 2-hydrazinobenzothiazole (198-202 °C) and its substituted derivatives.[9] The isopropyl group may slightly alter the crystal lattice energy compared to smaller substituents. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | Typical solubility profile for benzothiazole derivatives. Hot methanol is noted as a good solvent for recrystallization of similar compounds.[9] |
| pKa | ~3-4 | The hydrazino group is basic. The predicted pKa is in a similar range to that of other 2-hydrazinobenzothiazole derivatives.[9] |
| LogP | > 2 | The isopropyl group will increase the lipophilicity compared to unsubstituted 2-hydrazinobenzothiazole. |
Synthesis and Characterization
The synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole can be achieved through a well-established multi-step procedure commonly used for related compounds.[10] The general synthetic strategy involves the formation of the benzothiazole ring followed by the introduction of the hydrazino group.
Synthetic Pathway
Caption: Synthetic route to 2-Hydrazino-6-isopropyl-1,3-benzothiazole.
Experimental Protocol
Step 1: Synthesis of 2-Amino-6-isopropyl-1,3-benzothiazole
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To a stirred solution of 4-isopropylaniline (0.1 mol) in glacial acetic acid (150 mL), add potassium thiocyanate (0.3 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into crushed ice with stirring.
-
Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-6-isopropyl-1,3-benzothiazole.
Step 2: Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole
-
In a round-bottom flask, cautiously add concentrated hydrochloric acid (10 mL) dropwise to hydrazine hydrate (80%, 10 mL) with cooling in an ice bath.
-
To this solution, add ethylene glycol (40 mL) followed by 2-Amino-6-isopropyl-1,3-benzothiazole (0.05 mol).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 2-Hydrazino-6-isopropyl-1,3-benzothiazole.[11]
Analytical Characterization Workflow
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for structural confirmation.
Expected Spectroscopic Data:
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FT-IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (hydrazino group, ~3300-3100 cm⁻¹), C=N stretching (thiazole ring, ~1650-1600 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹).[7]
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons on the benzothiazole ring, the isopropyl group protons (a doublet and a septet), and exchangeable protons of the hydrazino group are anticipated.[7]
-
Mass Spectrum (m/z): The molecular ion peak [M]⁺ should be observed at approximately 207, confirming the molecular weight of the compound.
Potential Pharmacological Applications and Future Directions
The 2-hydrazinobenzothiazole scaffold is a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. The hydrazino group can be readily reacted with various aldehydes and ketones to form hydrazones, which have shown significant biological activities.[11][12]
Antimicrobial Activity
Many benzothiazole derivatives exhibit potent antibacterial and antifungal properties.[1][3][12] The introduction of the isopropyl group may enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes. Further derivatization of the hydrazino moiety could lead to compounds with broad-spectrum antimicrobial activity.
Anticancer Potential
The benzothiazole nucleus is a key structural motif in several anticancer agents.[1][3] Derivatives of 2-hydrazinobenzothiazole have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways.[3]
Enzyme Inhibition
The structural features of 2-Hydrazino-6-isopropyl-1,3-benzothiazole make it a promising candidate for the development of enzyme inhibitors.[10] For instance, derivatives of this scaffold could be designed to target kinases, proteases, or other enzymes implicated in disease pathogenesis.
Conclusion
2-Hydrazino-6-isopropyl-1,3-benzothiazole represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the extensive literature on related benzothiazole derivatives, it is anticipated to possess favorable physicochemical properties and a rich potential for biological activity. This technical guide provides a solid foundation for its synthesis, characterization, and exploration as a scaffold for the development of novel therapeutic agents. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the pharmacological profile of this intriguing compound and its derivatives.
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